Product packaging for 3-Hexanone(Cat. No.:CAS No. 589-38-8)

3-Hexanone

Cat. No.: B147009
CAS No.: 589-38-8
M. Wt: 100.16 g/mol
InChI Key: PFCHFHIRKBAQGU-UHFFFAOYSA-N
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Description

Contextualization within Ketone Chemistry and Organic Synthesis Research

Ketones, as a class of carbonyl compounds, are fundamental in organic chemistry, featuring a carbon atom double-bonded to an oxygen atom (C=O) flanked by two alkyl or aryl groups vaia.commountainscholar.org. 3-Hexanone fits this description as a dialkyl ketone foodb.ca. The reactivity of the carbonyl group is central to much of organic synthesis, participating in reactions such as nucleophilic additions, alpha-halogenation, and enolate formation smolecule.com.

In academic research, this compound serves as a model substrate for studying the behavior of ketones in various reaction conditions. Its symmetrical nature (in terms of the alkyl chains flanking the carbonyl) can simplify the analysis of reaction outcomes compared to unsymmetrical ketones, although substituted hexanone derivatives also feature prominently in more complex studies ontosight.ai. For instance, the reaction of this compound with reducing agents like sodium borohydride (B1222165) (NaBH₄) leads to the formation of a secondary alcohol, a common transformation in organic synthesis vaia.com. This reduction selectively targets the carbonyl group vaia.com.

Furthermore, this compound and its derivatives are explored in the synthesis of more complex molecules. It can serve as a starting material or intermediate in the creation of pharmaceutical intermediates and fine chemicals, including potential building blocks for drugs and compounds used in flavors and fragrances ontosight.aismolecule.com. The versatility of this compound in forming stable derivatives with various functional groups also makes it useful for molecule characterization in research settings smolecule.com.

Overview of Scholarly Interest and Research Trajectories

Scholarly interest in this compound and related hexanones spans several research trajectories. A significant area of focus is its involvement in various chemical reactions and the kinetics and mechanisms governing these transformations. For example, studies have investigated the gas-phase reactions of chlorine atoms with this compound to determine reaction rates and understand the abstraction mechanisms involved acs.org. These studies contribute to a broader understanding of atmospheric chemistry and the fate of volatile organic compounds like ketones in the environment mountainscholar.orgacs.org.

Research also delves into the synthesis of this compound and its substituted derivatives, often employing specific catalysts and conditions to achieve desired products or stereochemistry researchgate.net. Methods for synthesizing ketones, including this compound, from different starting materials like alkynes through hydration reactions have been studied, with investigations into the catalysts and reaction conditions that influence the process vaia.comcaltech.edu.

The study of substituted hexanones, such as 2-hydroxy-5-methyl-3-hexanone (B12690846) or 4-hydroxy-3-hexanone, represents another research trajectory, exploring their synthesis, properties, and potential applications or environmental behavior researchgate.netrsc.org. Enantioselective synthesis of chiral hexanone derivatives is an active area, utilizing techniques like asymmetric dihydroxylation or epoxidation to obtain specific stereoisomers researchgate.net.

Beyond fundamental organic chemistry, this compound appears in research related to analytical chemistry, where its properties are relevant in techniques like chromatography for separating compounds smolecule.com. It is also studied in the context of volatile organic compounds (VOCs) in various environments, including atmospheric studies and investigations into biological systems mountainscholar.orgresearchgate.netresearchgate.netnih.gov. For instance, this compound has been included in studies examining VOC profiles in human breath and urine, and its presence has been noted in research concerning plant-associated bacteria and their volatile emissions researchgate.netresearchgate.netnih.gov.

The diverse applications and occurrences of this compound, from its role in synthetic routes to its presence as a volatile organic compound in different matrices, underscore its continued relevance as a subject of academic inquiry across various branches of chemistry and related fields.

Data Table: Selected Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂O ontosight.aismolecule.comsolubilityofthings.com
Molecular Weight100.16 g/mol smolecule.comsolubilityofthings.com
Boiling Point~125 °C ontosight.ai
Solubility in WaterModerately soluble ontosight.aisolubilityofthings.com
Solubility in Organic SolventsHighly soluble (ethanol, ether) ontosight.aisolubilityofthings.com
State at Room TemperatureColorless liquid ontosight.aisolubilityofthings.com

Data Table: Example Kinetic Data for Gas-Phase Reaction of Cl with this compound

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Source
2981.6 × 10⁻⁹ exp[(-884 ± 69)/T] acs.org
260-333(1.6 ± 0.4) × 10⁻⁹ exp[(-884 ± 69)/T] acs.org

Note: The interactive nature of the tables cannot be fully replicated in this format. The tables above present the data clearly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B147009 3-Hexanone CAS No. 589-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-3-one
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InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3
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InChI Key

PFCHFHIRKBAQGU-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)CC
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID2021608
Record name 3-Hexanone
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless liquid; [Hawley], Liquid
Record name 3-Hexanone
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Boiling Point

123.00 to 124.00 °C. @ 760.00 mm Hg
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Solubility

14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions
Record name 3-Hexanone
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Density

0.812-0.818
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Vapor Pressure

13.9 [mmHg]
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CAS No.

589-38-8, 63072-44-6
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Melting Point

-55.5 °C
Record name 3-Hexanone
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Synthetic Methodologies and Precursor Chemistry of 3 Hexanone

Approaches to 3-Hexanone Synthesis

Several distinct synthetic routes lead to the formation of this compound, each offering specific advantages and considerations regarding reagents, conditions, and potential byproducts.

Oxidation of Alcohols (e.g., 3-Hexanol)

The oxidation of secondary alcohols is a common and effective method for synthesizing ketones. 3-Hexanol (B165604), a secondary alcohol, can be directly oxidized to this compound. This conversion involves the removal of a hydrogen atom from the hydroxyl group and the carbon atom bonded to it.

Various oxidizing agents can be employed for this transformation. Chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) are frequently used reagents for the oxidation of 3-hexanol to this compound. brainly.comontosight.ai Other oxidizing agents such as potassium permanganate (B83412) can also be utilized. smolecule.com The choice of oxidizing agent and reaction conditions can influence the reaction yield and selectivity. For instance, studies have compared the effectiveness of different catalysts, including copper catalysts and mixed-valence vanadium oxides, for the oxidation of 3-hexanol, demonstrating varying conversion rates. amazonaws.com

Data from research on the oxidation of 3-hexanol to this compound using different catalysts and conditions highlights the variability in conversion efficiency:

Catalyst/Conditions Conversion (%) Reference
Cu catalyst, TBHP, 80 °C, 1 h, microwave irradiation 57-77 amazonaws.com
Cu catalyst, TBHP, 80 °C, microwave irradiation, 240 min 72 amazonaws.com
V6O13-ZrO2 catalyst Varied amazonaws.com

Hydration of Alkynes (e.g., 3-Hexyne)

The hydration of alkynes is another significant route to synthesize ketones. For internal alkynes like 3-hexyne (B1328910), hydration typically yields a ketone. This reaction proceeds via the addition of water across the triple bond, initially forming an enol intermediate, which then rapidly tautomerizes to the more stable keto form, this compound. vaia.comvaia.compearson.com

Acid-catalyzed hydration of 3-hexyne, often in the presence of a mercury(II) salt catalyst like mercuric sulfate (B86663) (HgSO₄), is a common method. vaia.compearson.com The reaction mechanism involves the addition of water following Markovnikov's rule, although for symmetrical internal alkynes like 3-hexyne, this rule does not lead to positional isomers of the carbonyl group. brainly.in Research has investigated the details of this hydration, including the catalytic role of mercuric sulfate and the potential for side reactions like autoxidation. caltech.edu

While hydration of symmetrical internal alkynes like 3-hexyne primarily yields a single ketone product (this compound), the hydration of unsymmetrically substituted internal alkynes can result in a mixture of two different ketones due to the lack of regioselectivity in the addition of water. pearson.comuomustansiriyah.edu.iq

Alkene Oxidation Pathways (e.g., from (E)-3-Hexene)

Alkenes can also serve as precursors for this compound through various oxidation pathways. One common approach involves the indirect conversion of an alkene to a ketone via initial hydration to an alcohol, followed by oxidation of the alcohol. For example, (E)-3-hexene can be hydrated to form 3-hexanol, which is then oxidized to this compound using oxidizing agents like chromic acid or PCC. brainly.combrainly.com Acid-catalyzed hydration using dilute sulfuric acid is a typical method for the first step. brainly.com

Direct oxidative cleavage of alkenes can also yield ketones, although this often results in the scission of the carbon-carbon double bond. However, specific oxidation conditions or multi-step processes can lead to ketone formation without complete cleavage. For instance, treating (E)-3-hexene with a strong oxidizing agent like potassium permanganate under acidic conditions has been described as a method to directly convert the double bond to a ketone functional group, resulting in this compound. brainly.com Research into the oxidation of hexene isomers has also identified 4-hydroxy-3-hexanone as a product, suggesting complex oxidation pathways involving radical additions. nih.gov

Another indirect method involves hydroboration-oxidation of the alkene to form an alcohol, followed by oxidation to the ketone. brainly.com This sequence typically involves hydroboration of (E)-3-hexene with diborane (B8814927) (B₂H₆) to form a trialkylborane, followed by oxidation with hydrogen peroxide in basic solution to yield 3-hexanol, which is then oxidized to this compound. brainly.com

Grignard Reactions in this compound Synthesis

Grignard reactions offer a versatile method for carbon-carbon bond formation and can be employed in the synthesis of ketones. While a direct one-step Grignard synthesis of this compound from simple precursors might be less common, Grignard reagents can be utilized in multi-step syntheses.

One possible route involving a Grignard reaction could involve the reaction of a Grignard reagent with a nitrile or an ester, followed by hydrolysis, to yield a ketone. For example, the reaction of propylmagnesium bromide with propionitrile (B127096) has been reported as a method for synthesizing this compound. smolecule.com

Grignard reactions can also be part of longer synthetic sequences starting from simpler molecules. A synthesis of this compound starting from 1-propanol (B7761284), for instance, involves oxidizing 1-propanol to propanal, forming a Grignard reagent from propanal, and then proceeding through several steps including conversion to butanoic acid and reduction to butan-1-ol before oxidation to this compound. brainly.com Another mention suggests converting 1-propanol to 3-hexanol via a Grignard reaction as a step towards this compound synthesis.

Research on the synthesis of substituted hexanones, such as 5-methyl-3-hexanone, has also utilized Grignard reactions, for example, the reaction of isovaleraldehyde (B47997) and ethylmagnesium bromide. researchgate.net

Catalytic Conversions from Fatty Acids

Catalytic ketonization of carboxylic acids, including fatty acids, presents a sustainable approach for ketone production. This process typically involves the coupling of two carboxylic acid molecules over a catalyst at elevated temperatures, yielding a ketone, carbon dioxide, and water. researchgate.netacs.org

This compound can be formed through the catalytic cross-ketonization of propionic acid and butyric acid. acs.orgacs.org This reaction involves the coupling of a three-carbon carboxylic acid (propionic acid) with a four-carbon carboxylic acid (butyric acid) to form the seven-carbon ketone this compound, along with other possible ketones from homoketonization (e.g., 3-pentanone (B124093) from propionic acid and 4-heptanone (B92745) from butyric acid) and other cross-ketonization products. acs.orgacs.org

Various metal oxides, such as TiO₂, CeO₂, and ZrO₂, have been studied as catalysts for the ketonization of fatty acids. researchgate.netacs.org These catalysts are often amphoteric and facilitate the reaction in the vapor phase. researchgate.netacs.org The efficiency and selectivity of the catalytic conversion can be influenced by the type of catalyst, temperature, and the composition of the fatty acid mixture. For example, studies have shown that MnO₂ nanorods can exhibit high catalytic efficiency for fatty acid ketonization. researchgate.net The conversion of volatile fatty acids extracted from fermented wastewater into mixed ketones, including this compound, using TiO₂-catalyzed ketonization followed by zeolite-catalyzed aromatization, has also been explored as a route for producing valuable chemicals from waste streams. acs.orgrsc.org

Data on the catalytic ketonization of a mixture of volatile fatty acids (acetic, propionic, and butyric acids) at 375 °C over a TiO₂ catalyst shows the formation of various ketones, including this compound: acs.orgacs.org

Fatty Acid Reactants Ketone Products
Acetic acid Acetone (Homoketonization)
Propionic acid 3-Pentanone (Homoketonization)
Butyric acid 4-Heptanone (Homoketonization)
Acetic acid + Propionic acid 2-Butanone (Cross-ketonization)
Acetic acid + Butyric acid 2-Pentanone (Cross-ketonization)
Propionic acid + Butyric acid This compound (Cross-ketonization)

Stereoselective Synthesis of this compound Derivatives

While this compound itself does not possess a stereogenic center and therefore does not exist as enantiomers, the stereoselective synthesis of its derivatives is an important area of research, particularly when the molecule contains additional functional groups that introduce chirality. Stereoselective synthesis aims to produce a specific stereoisomer (enantiomer or diastereomer) in preference to others. msu.edu

Research in this area often focuses on the synthesis of substituted hexanones with chiral centers. For example, the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846), a derivative of this compound with two chiral centers, has been investigated. researchgate.netresearchgate.net Methods such as Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation of silyl (B83357) enol ethers derived from 5-methyl-3-hexanone have been employed to achieve enantioselectivity in the introduction of the hydroxyl group. researchgate.netresearchgate.net

These stereoselective approaches often involve the use of chiral catalysts or reagents to control the formation of new stereogenic centers. The development of such methodologies is crucial for the synthesis of biologically active compounds and natural products where specific stereoisomers are required. thieme.denih.gov

Enantioselective Routes to Substituted Hexanones

Enantioselective synthesis aims to produce one specific enantiomer of a chiral compound in preference to the other. For substituted hexanones bearing a chiral center, various asymmetric methodologies have been explored. One example involves the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone, a substituted derivative of this compound. researchgate.net This synthesis can be achieved through methods like Sharpless asymmetric dihydroxylation (AD) or Shi's asymmetric epoxidation (AE). researchgate.net

In the reported synthesis of 2-hydroxy-5-methyl-3-hexanone, an E/Z mixture of trimethyl(5-methylhex-2-en-3-yloxy)silane and trimethyl(5-methylhex-3-en-3-yloxy)silane was used as a precursor. researchgate.net Sharpless asymmetric dihydroxylation of this mixture using AD-mix-β yielded optically active 2-hydroxy-5-methyl-3-hexanone with a yield of 76.9% and an enantiomeric excess (ee) of 75.6%. researchgate.net The absolute configuration was tentatively assigned as (R) based on the established AD face selection rules. researchgate.net

Another approach to substituted cyclohexanones, which provides relevant context for cyclic ketone synthesis, involves enantioselective alkylation via enamine intermediates or using chiral N-amino cyclic carbamate (B1207046) (ACC) auxiliaries. capes.gov.brduke.edu These methods highlight strategies for introducing asymmetry at positions alpha to the carbonyl group in cyclic systems, principles that can be adapted or provide inspiration for acyclic substituted hexanone synthesis.

Chiral Auxiliary and Catalyst Applications in Synthesis

Chiral auxiliaries and catalysts are crucial tools for achieving enantioselectivity in the synthesis of substituted hexanones. Chiral auxiliaries are stoichiometric reagents that are attached to the substrate and direct the stereochemical outcome of a reaction. After the asymmetric step, the auxiliary is typically removed. Chiral catalysts, on the other hand, are used in catalytic amounts and interact with the substrate or reagents to lower the activation energy for the formation of one enantiomer over the other.

In the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone, AD-mix-β was employed as the oxidant in the Sharpless asymmetric dihydroxylation. researchgate.net AD-mix-β is a commercially available mixture containing potassium osmate(VI) dihydrate, potassium ferricyanide(III), potassium carbonate, and the chiral ligand (DHQD)2PHAL (hydroquinidine 1,4-phthalazinediyl diether). The chiral ligand is responsible for inducing enantioselectivity in the dihydroxylation reaction.

Transition metal complexes incorporating chiral phosphine (B1218219) ligands are commonly used as asymmetric catalysts. Examples of such ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, which can form complexes with metals like ruthenium and rhodium. wikipedia.orgfishersci.caamericanelements.comwikipedia.org These complexes have been successfully applied in various asymmetric transformations, such as asymmetric hydrogenation, which could be relevant for the synthesis of chiral alcohols that could then be oxidized to substituted ketones. wikipedia.org Copper complexes with chiral ligands, such as copper iodide with (R)-Fesulphos, have also been utilized in catalytic asymmetric reactions like 1,3-dipolar cycloadditions, demonstrating the utility of copper catalysts in generating stereocenters. rsc.org

The use of chiral N-amino cyclic carbamate (ACC) auxiliaries has been reported for the asymmetric α-alkylation of ketones, providing a method to introduce chirality adjacent to the carbonyl group. duke.edu This strategy involves forming a hydrazone intermediate from the ketone and the chiral auxiliary, followed by stereoselective alkylation and subsequent removal of the auxiliary to yield the chiral ketone. duke.edu

Chemical Reactivity and Mechanistic Investigations of 3 Hexanone

Oxidation Reaction Mechanisms

The oxidation of ketones can proceed through various pathways, often initiated by radical species. Mechanistic studies, particularly involving atmospheric oxidants, shed light on the initial steps and subsequent product formation.

Radical-Initiated Oxidation Pathways (e.g., by NO₃ Radicals for 4-hydroxy-3-hexanone)

Radical-initiated oxidation is a significant degradation pathway for many organic compounds, including ketones. Studies on the oxidation of 4-hydroxy-3-hexanone, a related compound to 3-hexanone, initiated by NO₃ radicals highlight the importance of hydrogen abstraction reactions. Theoretical investigations indicate that the dominant pathway involves the abstraction of a hydrogen atom from the -CH- group adjacent to the hydroxyl group. rsc.orgresearchgate.netrsc.orgrsc.orgnih.gov This process is thermodynamically favored and exhibits the lowest activation energy among potential abstraction sites. rsc.orgresearchgate.netrsc.orgnih.gov

Identification of Active Sites and Reaction Channel Analysis in Oxidation

Detailed analyses, including Mulliken charge charts and molecular electrostatic potential maps, have identified C-H bonds as the active sites for radical attack in the oxidation of 4-hydroxy-3-hexanone. rsc.orgresearchgate.netrsc.orgnih.gov The α-CH position, specifically the carbon adjacent to both the carbonyl and hydroxyl groups, is determined to be the most easily activated site, supported by calculated C-H bond dissociation energies. rsc.orgresearchgate.netrsc.orgnih.gov Investigations have calculated individual rate constants for various H-abstraction pathways and evaluated their branching ratios over a range of temperatures. rsc.orgresearchgate.netrsc.orgnih.gov For instance, a total rate constant of 1.18 × 10⁻¹⁵ cm³/molecule per second was obtained at 298 K for the NO₃ radical initiated oxidation of 4-hydroxy-3-hexanone, showing good agreement with experimental values. rsc.orgrsc.orgrsc.orgnih.gov A negative temperature dependence has been observed for this reaction. rsc.orgrsc.orgrsc.orgnih.gov

Subsequent Degradation Product Formation

Following the initial hydrogen abstraction, the resulting alkyl radical undergoes further reactions. In environments rich in nitrogen monoxide (NO), the subsequent degradation processes of the alkyl radical derived from 4-hydroxy-3-hexanone lead to the formation of several major products. These include propionic acid, nitrogen dioxide (NO₂), and ozone. rsc.orgrsc.orgrsc.orgnih.gov The atmospheric lifetime of 4-hydroxy-3-hexanone at night, based on this reaction, is estimated to be around 19 days, suggesting its persistence and potential impact in nocturnal atmospheric chemistry. rsc.orgrsc.orgrsc.orgnih.gov

Reduction Reaction Mechanisms

The reduction of the carbonyl group in this compound is a fundamental transformation yielding a secondary alcohol. Hydride-reducing agents are commonly employed for this purpose, and isotopic labeling studies can provide insights into the reaction pathway.

Carbonyl Reduction with Hydride Reagents (e.g., NaBH₄)

Sodium borohydride (B1222165) (NaBH₄) is a widely used and relatively mild reducing agent for converting aldehydes and ketones to their corresponding alcohols. vaia.commasterorganicchemistry.comuop.edu.pkajol.infolibretexts.orglumenlearning.com The reduction of this compound with NaBH₄ results in the formation of a secondary alcohol, hexan-3-ol. vaia.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbon atom of the carbonyl group, forming an alkoxide intermediate. vaia.commasterorganicchemistry.comlumenlearning.comlibretexts.org This initial step is followed by protonation of the alkoxide, typically during an aqueous workup or by a protic solvent if used, to yield the final alcohol product. vaia.commasterorganicchemistry.comlumenlearning.comlibretexts.org NaBH₄ is favored for its selectivity, reducing carbonyl groups without affecting other functional groups like esters or amides under typical conditions. vaia.commasterorganicchemistry.com

Tautomerism and Isomerization Studies

Ketones with alpha-hydrogen atoms, such as this compound, undergo keto-enol tautomerism, a dynamic equilibrium between the keto form and its corresponding enol isomer. This process involves the migration of a proton and a change in the position of a double bond. Tautomerism is considered a special type of functional group isomerism where the isomers rapidly interconvert. uop.edu.pkselfstudys.com

Keto-Enol Tautomerism of this compound

This compound exists in equilibrium with its enol forms. The tautomerization involves the carbonyl group (C=O) converting into an alkene (C=C) with an adjacent hydroxyl group (OH). doubtnut.comdoubtnut.com This interconversion is catalyzed by both acids and bases. uop.edu.pkselfstudys.com In basic solutions, a hydroxide (B78521) ion can remove a proton from the alpha-carbon, forming an enolate ion. Protonation of the enolate ion on oxygen yields the enol tautomer, while protonation on the alpha-carbon regenerates the keto tautomer. selfstudys.com In acidic solutions, the carbonyl oxygen is protonated, and water removes a proton from the alpha-carbon, leading to the enol. selfstudys.com

For this compound, enolization can occur at two different positions, specifically at the alpha-carbons adjacent to the carbonyl group. doubtnut.com

Geometrical Isomerism of Enol Forms

The enol forms of this compound can exhibit geometrical isomerism (cis-trans or E/Z isomerism) due to the presence of a double bond. uop.edu.pkdoubtnut.comdoubtnut.comvedantu.com Geometrical isomerism is possible when each carbon atom involved in the double bond is attached to two different atoms or groups. uop.edu.pk

For this compound, two possible enol structures can be formed, depending on which alpha-carbon is involved in the tautomerization. doubtnut.com Each of these enols can exist as geometrical isomers.

Enol from C2: The double bond forms between the second and third carbon atoms. This enol can exist in two stereoisomeric forms: Z-form (cis), where the hydroxyl group and the methyl group are on the same side of the double bond, and E-form (trans), where they are on opposite sides. doubtnut.com

Enol from C4: The double bond forms between the third and fourth carbon atoms. This enol can also exist in two stereoisomeric forms: Z-form (cis), where the hydroxyl group and the ethyl group are on the same side of the double bond, and E-form (trans), where they are on opposite sides. doubtnut.com

Therefore, this compound can form a total of four enol structures, consisting of two pairs of geometrical isomers. doubtnut.comvedantu.comtardigrade.in

Other Reaction Pathways and Functional Group Transformations

As a ketone, this compound can participate in various reactions involving the carbonyl functional group and the alpha-carbons.

Reduction of the carbonyl group is a common transformation. For instance, reaction of this compound with sodium borohydride (NaBH₄), a mild reducing agent, reduces the ketone to a secondary alcohol, 3-hexanol (B165604). vedantu.comvaia.com If this reaction is followed by hydrolysis with heavy water (D₂O), the hydrogen atom on the hydroxyl group of the resulting alcohol can be exchanged with deuterium, leading to a deuterated alcohol. vedantu.comvaia.com

Ketones can also undergo reactions at the alpha-carbon, often facilitated by the formation of enols or enolates. These reactions include halogenation, aldol (B89426) reactions, and Mannich reactions. masterorganicchemistry.com While general principles for these reactions apply to ketones, specific detailed research findings for this compound in all these pathways were not extensively detailed in the provided search results.

Mechanistic studies involving substituted this compound derivatives, such as 4-hydroxy-3-hexanone, have investigated reactions like oxidation initiated by radicals. rsc.orgnih.gov These studies highlight the reactivity of C-H bonds, particularly at alpha positions or those adjacent to hydroxyl groups, in radical-initiated processes. rsc.org

This compound has also been observed as a byproduct in the pulsed corona processing of n-hexane, indicating its formation through complex reaction mechanisms involving reactive species in the plasma. securesite.jp

Advanced Analytical Methodologies and Spectroscopic Characterization of 3 Hexanone

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating 3-Hexanone from other compounds in a mixture before detection and quantification.

Gas Chromatography (GC) Applications in Analysis

Gas chromatography (GC) is a common and effective technique for the analysis of volatile organic compounds like this compound. It is frequently used for the identification and quantification of this compound in diverse samples, including food and biological matrices. scientificlabs.co.uktubitak.gov.trebi.ac.uk GC separates compounds based on their vapor pressure and interaction with a stationary phase within a chromatographic column. libretexts.org Various GC methods and columns have been developed and applied for this compound analysis. nih.govnist.gov For instance, capillary gas chromatography with a 50-m glass capillary OV 101 column has been used for the analysis of this compound and related compounds. nih.gov Another study utilized an HP-FFAP column for the separation of ketone standards, including this compound. researchgate.net The purity of this compound analytical standards is often verified by GC, with specifications typically requiring a minimum purity of 98.0%. avantorsciences.com

GC can be coupled with different detectors, and its application extends to analyzing volatile compounds in various samples, such as heat cow sweat, where this compound was detected using GC-MS with hexane (B92381) as an extraction solvent. tubitak.gov.tr In the analysis of volatile organic compounds in human urine, GC in conjunction with selective reagent ionization time of flight mass spectrometry (SRI-TOF-MS) coupled with headspace solid-phase microextraction (HS-SPME) has been employed to quantify this compound among other ketones. ebi.ac.uknih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be applied to the analysis of this compound, particularly when derivatization is employed. While GC is often preferred for more volatile compounds, HPLC is suitable for less volatile or higher molecular weight compounds, or when coupled with specific detection methods. This compound can be analyzed by reverse phase (RP) HPLC, often involving derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a chromophoric derivative that can be detected by UV-Vis detectors. researchgate.netknauer.net A reverse phase HPLC method using a Supelco C18 column with an acetonitrile/water mobile phase gradient has been developed for the analysis of ketones, including this compound, as their 2,4-dinitrophenylhydrazones in hydro-alcoholic matrices. researchgate.net For LC-based methods, this compound can be used as an analytical standard for its determination in foods and alcoholic beverages. sigmaaldrich.comscientificlabs.co.uk For Mass Spectrometry (MS) compatible HPLC applications, phosphoric acid in the mobile phase needs to be replaced with formic acid. sielc.com

Mass Spectrometric Identification and Profiling

Mass spectrometry (MS) is a powerful technique for the identification and structural elucidation of this compound, often coupled with chromatographic separation.

GC-MS and GC-MS/MS in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of this compound in complex matrices due to its ability to separate volatile compounds chromatographically before mass analysis. libretexts.org GC-MS analysis involves the ionization of separated compounds and the detection of the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. nist.govfoodb.cahmdb.ca

GC-MS has been applied to analyze this compound in various complex samples, including:

Hexane extracts of the fungus Chaetomium globosum. nih.govnih.gov

Volatile compounds in heat cow sweat, using hexane extraction. tubitak.gov.tr

Human urine samples as part of metabolomic analysis. ebi.ac.ukebi.ac.uk

Barley grains, where ketones like this compound were found at higher concentrations in samples with elevated ochratoxin A levels. nih.gov

GC-MS/MS (tandem mass spectrometry) provides increased selectivity and sensitivity by allowing for the fragmentation of selected ions and detection of the resulting product ions. This is particularly useful for analyzing complex matrices where interfering compounds may be present. GC-MS/MS has been used for the determination of odor-active carbonyls, including this compound, in wines. nih.govacs.org In such applications, multiple reaction monitoring (MRM) mode is often used to enhance sensitivity and specificity. nih.govacs.org Parent and product ions are carefully selected and collision energies optimized for the target analyte. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique that is frequently coupled with GC-MS or GC-MS/MS for the analysis of volatile and semi-volatile organic compounds like this compound. frontiersin.orgnih.govresearchgate.net HS-SPME involves the adsorption of analytes from the headspace above a sample onto a coated fiber, followed by thermal desorption of the analytes directly into the GC injector. frontiersin.orgnih.gov This solvent-free technique offers advantages such as simplicity, speed, and the ability to integrate sample extraction and analyte enrichment. frontiersin.orgnih.gov

HS-SPME coupled with GC-MS/MS has been successfully applied for the determination of this compound in various matrices. nih.govacs.org For example, an automated HS-SPME-GC-MS/MS method was developed for the analysis of odor-active carbonyls in wines, including this compound. nih.govacs.org This method involved optimizing parameters such as extraction temperature, time, and the use of derivatizing agents like PFBHA (pentafluorobenzyl hydroxylamine) to improve the detection of carbonyls. nih.govacs.org HS-SPME-GC-MS has also been used to study volatile compounds in frog skin and to analyze volatile organic compounds in human urine. ebi.ac.uknih.govresearchgate.net Optimization of HS-SPME parameters, such as fiber type, extraction time, and temperature, is crucial for efficient extraction of analytes like this compound. frontiersin.orgtandfonline.com

Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Chemical Ionization Reaction Mass Spectrometry (CIRMS)

Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Chemical Ionization Reaction Mass Spectrometry (CIRMS) are real-time mass spectrometric techniques used for the detection and quantification of volatile organic compounds (VOCs), including ketones like this compound, directly from the gas phase with minimal or no sample preparation. researchgate.netnih.govresearchgate.netnih.gov PTR-MS typically uses H₃O⁺ as the reagent ion to ionize VOCs through proton transfer. researchgate.netnih.govresearchgate.net CIRMS can utilize different reagent ions, such as NO⁺ or O₂⁺•, which can provide different ionization pathways and fragmentation patterns, aiding in the differentiation of isomeric compounds. researchgate.net

PTR-MS is particularly powerful for real-time measurements and has been applied in breath analysis and environmental monitoring. nih.govresearchgate.netnih.govrsc.org While PTR-MS offers high sensitivity and real-time analysis, distinguishing between isomeric compounds with the same nominal mass can be challenging with quadrupole-based systems. nih.gov Time-of-Flight (TOF) mass analyzers coupled with PTR-MS (PTR-TOF-MS) offer higher mass resolution, which can help separate isobaric compounds. nih.gov Coupling GC with SRI-TOF-MS (a form of CIRMS) allows for both real-time and GC-separated analysis of VOCs, providing enhanced specificity. ebi.ac.uknih.govebi.ac.uk This hybrid approach supports the concept of hybrid volatolomics, combining VOC profiles from different analyses to improve chemical information. ebi.ac.uknih.govebi.ac.uk Studies have investigated the reactions of reagent ions like H₃O⁺ and NO⁺ with ketones, including this compound, to understand their ionization and fragmentation in PTR-MS and CIRMS. researchgate.netresearchgate.net

Selective Reagent Ionization Time-of-Flight Mass Spectrometry (SRI-TOF-MS)

Selective Reagent Ionization Time-of-Flight Mass Spectrometry (SRI-TOF-MS) is a powerful technique for the detection and quantification of volatile organic compounds (VOCs), including ketones like this compound, in various matrices such as human urine. ebi.ac.ukrsc.orgrsc.org This method utilizes specific reagent ions, such as NO+, to ionize the target analytes. ebi.ac.ukrsc.orgrsc.orgresearchgate.net The use of different reagent ions in SRI-MS, sometimes referred to as "switchable-reagent-ion" MS (SRI-MS), allows for functional-group-dependent ionization mechanisms, which can aid in the differentiation of isomers. researchgate.net

In studies involving the quantification of VOCs in human urine, GC-SRI-TOF-MS coupled with head-space solid-phase microextraction (HS-SPME) has been employed. ebi.ac.ukrsc.orgrsc.org This setup allows for both real-time and GC-based analyses. ebi.ac.ukrsc.orgrsc.org For ketones, including this compound, NO+ has been used as the reagent ion. ebi.ac.ukrsc.orgrsc.org The coupling with GC compensates for the potentially low selectivity of SRI-TOF-MS alone and assists in the identification of individual species. rsc.org

Fragmentation Patterns and Isomeric Differentiation

Mass spectrometry is invaluable for the identification of this compound through its characteristic fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows several key ions resulting from fragmentation of the molecular ion (m/z = 100). nist.govhmdb.cachegg.com

Common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. vaia.comjove.com Alpha-cleavage involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, producing acylium ions and alkyl radicals. vaia.comjove.com For this compound (CH3CH2COCH2CH2CH3), alpha-cleavage can occur on either side of the carbonyl group, leading to fragments at m/z 71 ([CH3CH2CO]+) and m/z 57 ([CH2CH2CH3]+ or [CH3CH2CH2]+). chegg.com The McLafferty rearrangement, which occurs in ketones with a gamma-hydrogen, involves a six-membered cyclic transition state and results in the formation of a neutral alkene and a radical cation. vaia.comjove.com For this compound, McLafferty rearrangement can yield a fragment at m/z 72. chegg.com

Differentiation of isomers, such as distinguishing this compound from other hexanone isomers (e.g., 2-Hexanone), can be achieved by analyzing their distinct fragmentation patterns. While isomers may share some common fragments (e.g., from alpha-cleavage), the presence and relative abundance of specific ions, particularly those resulting from rearrangements like the McLafferty rearrangement, can serve as diagnostic markers. vaia.commit.edu For example, the McLafferty rearrangement product at m/z 72 is characteristic of this compound, while 2-Hexanone (B1666271) produces a McLafferty fragment at m/z 58. mit.edulibretexts.org

Here is a table summarizing some characteristic fragmentation ions for this compound:

m/zProposed Fragment IonFragmentation Pathway
100[C6H12O]+Molecular Ion
72[C4H8O]+•McLafferty Rearrangement
71[CH3CH2CO]+Alpha-cleavage
57[CH2CH2CH3]+ or [C3H7]+Alpha-cleavage

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to mass spectrometry for the structural characterization of this compound.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. Ketones, such as this compound, exhibit a characteristic strong absorption band in the IR spectrum corresponding to the stretching vibration of the carbonyl (C=O) group. chemicalbook.comnist.govnist.govchegg.com

For acyclic ketones like this compound, the C=O stretching frequency typically appears around 1715 cm-1. mit.edu This band is a prominent feature in the IR spectrum of this compound and serves as a key diagnostic peak for the presence of the ketone functional group. chemicalbook.comnist.govnist.gov Comparing the IR spectrum of this compound to those of isomeric compounds or reference spectra can aid in its positive identification and structural elucidation. chegg.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as detectability, volatility, or chromatographic behavior. nih.govnumberanalytics.comwelch-us.com For ketones like this compound, derivatization strategies can be employed to enhance their analysis by techniques like GC-MS or LC-MS, particularly when dealing with low concentrations or complex matrices. ddtjournal.commdpi.com

Derivatization of carbonyl compounds often involves reactions that introduce a functional group that is more amenable to detection or separation. ddtjournal.commdpi.com For instance, reactions with hydroxylamine (B1172632) or substituted hydrazines can form oximes or hydrazones, respectively. ddtjournal.com These derivatives may have improved ionization efficiency for mass spectrometry or altered volatility and polarity for chromatographic separation. ddtjournal.comwelch-us.com

Advanced derivatization strategies aim to improve the sensitivity and selectivity of analytical methods and enable the analysis of complex samples. numberanalytics.com Combining derivatization with techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) can further enhance analytical performance by concentrating and purifying the analyte. numberanalytics.com While specific derivatization protocols for this compound for enhanced analytical performance are not detailed in the provided results, the general principles and advantages of derivatization for carbonyl compounds in mass spectrometry-based analysis are well-established. nih.govddtjournal.commdpi.com

PFBHA Derivatization for Carbonyl Compounds

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatization reagent for carbonyl compounds, including ketones and aldehydes osha.govnih.govmdpi.com. The reaction between PFBHA and a carbonyl forms a stable oxime derivative epa.govaccustandard.com. This derivatization is particularly useful for analyzing carbonyls in aqueous samples due to the hydrophilic nature of PFBHA nih.gov.

The PFBHA derivatization can be coupled with gas chromatography (GC), often utilizing electron capture detection (ECD) or mass spectrometry (MS), as the pentafluorobenzyl group enhances detectability by ECD and provides characteristic fragments in MS osha.govnih.govmdpi.com. Methods involving PFBHA derivatization have been developed for the analysis of carbonyl compounds in various matrices, including water and food products osha.govepa.govaccustandard.comnih.gov.

Studies have investigated the optimal conditions for PFBHA derivatization, such as pH and reaction time, to ensure complete and efficient conversion of carbonyls to their corresponding oximes osha.govnih.govepa.govaccustandard.comcsic.es. For instance, in the analysis of diacetyl, the reaction with PFBHA to form the mono-PFBHA derivative occurs relatively quickly, while the formation of the di-PFBHA derivative takes significantly longer osha.gov. For acetoin, derivatization with PFBHA has been shown to reach completion within 3 hours osha.gov.

A GC-MS/MS method utilizing PFBHA derivatization has been developed for the quantitation of various carbonyl compounds, including this compound, in wines nih.gov. This method involved derivatization in solution followed by headspace solid-phase microextraction (HS-SPME) nih.gov.

3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS

3-Nitrophenylhydrazine (3-NPH) is another derivatization reagent employed for compounds containing carbonyl and carboxyl groups, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS) diva-portal.orgslu.seresearchgate.netprotocols.ionih.gov. The reaction of 3-NPH with carbonyl compounds yields 3-nitrophenylhydrazones diva-portal.org.

Derivatization with 3-NPH has been shown to improve the chromatographic behavior and significantly enhance detection sensitivity for target analytes in LC-MS, especially when operating in negative-ion mode diva-portal.orgnih.gov. This approach has been successfully applied to the analysis of various metabolites containing carbonyl functionalities slu.se.

LC-MS methods employing 3-NPH derivatization typically involve reversed-phase columns for the separation of the resulting nitrophenylhydrazone derivatives diva-portal.orgslu.seprotocols.io. Studies have demonstrated successful separation of 3-NPH derivatives of various carboxylic acids and other metabolites using C18 columns with specific mobile phase gradients diva-portal.orgslu.seprotocols.io. The 3-NPH derivatization strategy can simultaneously target multiple functional groups, improving sensitivity and coverage in targeted metabolomic analysis nih.gov.

Applications in Food and Beverage Analysis

This compound is a known flavor and aroma compound present in food and beverage products scientificlabs.co.uk. Analytical methods are crucial for its determination in these matrices for quality control, authentication, and flavor profiling purposes.

GC- and LC-based methods, often coupled with derivatization techniques like those using PFBHA, are applied for the analysis of volatile carbonyl compounds, including this compound, in foods and beverages nih.gov. This compound can serve as an analytical standard for the quantification of this analyte in foods and alcoholic beverages using LC-based methods scientificlabs.co.uk.

A validated HS-SPME-GC-MS/MS method utilizing PFBHA derivatization was developed for the determination of odor-active carbonyls, including this compound, in wines nih.gov. This method demonstrated the applicability of such techniques for analyzing this compound in complex food matrices nih.gov.

Analytical Method Development and Validation Protocols

Analytical method validation is a critical process to confirm that an analytical procedure is suitable for its intended purpose siip.ac.insysrevpharm.orgglobalresearchonline.net. Key validation parameters include linearity, repeatability, recovery, limit of detection, limit of quantification, robustness, and selectivity siip.ac.insysrevpharm.orgslideshare.net.

Linearity, Repeatability, and Recovery Assessments

Linearity assesses the ability of a method to yield results directly proportional to the analyte concentration within a defined range siip.ac.ineuropa.eulabmanager.comeuropa.eu. It is typically evaluated by analyzing a series of samples at different concentrations and performing regression analysis on the signal versus concentration data siip.ac.ineuropa.eulabmanager.com. The correlation coefficient (R²) is a key indicator, with values often expected to be ≥ 0.999 for good linearity in quantitative analyses labmanager.com.

Repeatability , also known as intra-assay precision, measures the agreement between results obtained from replicate analyses of the same homogeneous sample under the same conditions over a short period siip.ac.inglobalresearchonline.netlabmanager.comresearchgate.net. It is commonly expressed as the standard deviation or relative standard deviation (RSD) of the replicate measurements siip.ac.insysrevpharm.orglabmanager.comresearchgate.net.

Recovery is a measure of accuracy, determining the efficiency of the analytical method in extracting and detecting the analyte from a sample matrix siip.ac.inlabmanager.comresearchgate.net. It is assessed by spiking a known amount of the analyte into a sample matrix and calculating the percentage of the added analyte that is measured by the method siip.ac.inlabmanager.comresearchgate.net. Acceptable recovery ranges are often established based on the specific application and regulatory guidelines labmanager.com.

While specific comprehensive data for this compound across all these parameters in a single study is not universally available, research on similar carbonyl compounds and the validated method for carbonyls in wine provide illustrative examples. For instance, a method for analyzing Strecker aldehydes in wine showed linearity with R² > 0.997, reproducibility (a form of precision) with RSDs between 5% and 13%, and recoveries between 2% and 10% for 3-methylbutanal (B7770604) csic.es. The HS-SPME-GC-MS/MS method for carbonyls in wine reported linearity and recovery data for this compound, as shown in the table below nih.gov:

AnalyteLinearity (R²)Recovery (%)
This compound>0.9985-110

Limit of Detection and Limit of Quantification Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified precisely sysrevpharm.orgeuropa.euddtjournal.net. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision sysrevpharm.orgeuropa.euddtjournal.net.

Several approaches are used to determine LOD and LOQ, including visual evaluation, calculation based on the signal-to-noise ratio, or calculation based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope) europa.euddtjournal.netsepscience.com.

LOD is particularly important for impurity testing, while LOQ is crucial for quantitative analysis of analytes present at low concentrations europa.eudemarcheiso17025.com. Studies on the analysis of carbonyl compounds and other analytes provide examples of reported LOD and LOQ values. For instance, a method for Strecker aldehydes in wine reported detection limits of <0.1 μg/L csic.es. Another study on residual solvents analysis, including this compound, reported LOD and LOQ values, with the lowest standard uncertainty associated with this compound researchgate.net.

Robustness and Selectivity Evaluations

Robustness is defined as the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters sysrevpharm.orgglobalresearchonline.netlabmanager.comelementlabsolutions.comthegoodscentscompany.comchromatographyonline.com. Evaluating robustness helps to ensure the reliability of the method during normal use and across different laboratory conditions globalresearchonline.netelementlabsolutions.comchromatographyonline.com. Robustness studies are often conducted during the method development phase elementlabsolutions.comchromatographyonline.com. Parameters that might be varied include mobile phase composition, flow rate, temperature, and different lots of reagents or columns elementlabsolutions.comchromatographyonline.com.

Selectivity (or specificity) is the ability of an analytical method to unequivocally measure the analyte of interest in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or matrix components siip.ac.insysrevpharm.orgglobalresearchonline.netslideshare.netresearchgate.netelementlabsolutions.com. Selectivity is typically assessed by analyzing samples containing the analyte along with potential interfering substances to ensure that the signal from the analyte is not affected siip.ac.inresearchgate.net. Modern analytical methods, particularly chromatographic techniques, are often chosen for their inherent selectivity demarcheiso17025.com.

Validated methods for carbonyl compounds, including those potentially applicable to this compound analysis, demonstrate the importance of evaluating selectivity and robustness to ensure reliable results in complex matrices like food and beverages nih.govresearchgate.net.

Computational Chemistry and Theoretical Modeling of 3 Hexanone

Quantum Theoretical Methods in Reaction Mechanism Studies

Quantum theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential tools for studying chemical reaction mechanisms. idosr.org These methods can map out the potential energy surface (PES) of a reaction, identifying key points like reactants, products, and transition states. idosr.org

Transition State Characterization and Activation Energies

Characterizing transition states is crucial for understanding reaction kinetics. solubilityofthings.comschrodinger.com Computational methods allow for the identification of these high-energy, transient structures that exist at the peak of the energy barrier between reactants and products. solubilityofthings.com Locating a transition state is necessary for computing the activation energy (Ea) of a reaction, which directly relates to the reaction rate. solubilityofthings.comschrodinger.comlibretexts.org Higher activation energy typically corresponds to a slower reaction rate. solubilityofthings.com For example, theoretical investigations of reactions involving related ketones have utilized these methods to determine activation energies and understand reaction feasibility. schrodinger.comrsc.orgdntb.gov.uachemrxiv.orgacs.org

Thermodynamic and Kinetic Analyses of Reaction Pathways

Quantum theoretical methods enable detailed thermodynamic and kinetic analyses of different reaction pathways. nih.govrsc.org This involves calculating the energy changes (enthalpies, Gibbs free energies) associated with each step of a reaction and determining the rate constants. libretexts.orgnih.govrsc.orgacs.org By comparing the activation energies and thermodynamic stabilities of intermediates and products, researchers can determine the most favorable reaction pathways. nih.govrsc.org For instance, studies on the atmospheric oxidation of related ketones have employed these analyses to understand degradation processes and estimate atmospheric lifetimes. nih.govrsc.orgresearchgate.net

Mulliken Charge Analysis and Molecular Electrostatic Potential Mapping

Mulliken charge analysis and molecular electrostatic potential (MEP) mapping are computational techniques used to understand the distribution of electron density within a molecule. researchgate.netuniv-mosta.dzuni-muenchen.de Mulliken charges provide a simple picture of the charge on individual atoms. researchgate.netuniv-mosta.dz MEP maps visualize the charge distribution and can indicate regions of a molecule that are susceptible to electrophilic or nucleophilic attack, serving as a guide for assessing reactivity towards charged species. rsc.orgresearchgate.netuniv-mosta.dzuni-muenchen.de Regions with negative electrostatic potential are typically attractive to positive charges, while positive regions are attractive to negative charges. uni-muenchen.de Analysis of Mulliken charges and MEP maps can help identify the active sites of a reaction. nih.govrsc.orgrsc.org For example, in the theoretical investigation of the oxidation of 4-hydroxy-3-hexanone, these analyses illustrated that C-H bonds were active sites for the reaction. nih.govrsc.orgrsc.org

Spectroscopic Predictions and Data Interpretation

Computational chemistry is invaluable for predicting spectroscopic properties and assisting in the interpretation of experimental spectroscopic data for molecules like 3-hexanone. unibo.it Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental results aids in the confirmation of molecular structure and the understanding of molecular dynamics. unibo.itfoodb.cafoodb.camdpi.com Computational molecular spectroscopy has become a crucial tool for interpreting complex experimental data, particularly for medium-sized molecular systems. unibo.itmdpi.com

Application of Spectral Graph Theory in Thermochemistry

Spectral graph theory, a branch of graph theory that studies the properties of graphs using eigenvalues and eigenvectors of matrices associated with the graph, has found applications in chemistry, including thermochemistry. researchgate.netscispace.com In thermochemistry, spectral graph theory can be used to develop computational models that relate molecular structure to thermodynamic properties like the enthalpy of formation. researchgate.net These models can help predict the enthalpy of formation of molecules, including ketones like this compound, based on their molecular structure, the number of carbon atoms, the position of functional groups, and branching. researchgate.net The agreement between experimental and calculated enthalpy changes of formation using these models can be very good. researchgate.net

Ketone Experimental ΔHf (kJ/mol) Calculated ΔHf (kJ/mol)
2-propanone -218.53 -218.75
2-butanone -238.57 -236.80
2-pentanone -259.03 -258.71
3-pentanone (B124093) -253.55 -255.33
2-hexanone (B1666271) -279.78 -280.18
This compound -278.24 -277.23
4-heptanone (B92745) -298.32 -298.93
2-nonanone -340.79 -343.12
5-nonanone -344.93 -341.45
6-undecanone -387.40 -386.33
2-dodecanone -404.26 -406.39
3-methyl-2-butanone -262.59 -264.10
3,3-dimethyl-2-butanone -290.66 -294.32
3-methyl-2-pentanone -284.09 -283.89
4-methyl-2-pentanone -291.21 -288.74
2-methyl-3-pentanone -286.19 -282.71

Table data adapted from a study applying spectral graph theory to acyclic saturated ketones. researchgate.net

Molecular Docking in Biological and Toxicological Contexts

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (ligand) to another (receptor) when they are bound to each other to form a stable complex. researchgate.netjppres.com This method is widely applied in biological and toxicological studies to understand how small molecules like this compound might interact with biological targets, such as proteins. researchgate.netjppres.comkuey.netfrontiersin.orgresearchgate.net Docking simulations can provide insights into the potential binding modes and affinities, which can be relevant for understanding biological effects or toxicological mechanisms. researchgate.netjppres.comfrontiersin.orgresearchgate.net For example, molecular docking has been used in studies investigating the toxicity of related ketones by examining their interactions with enzymes like catalase. researchgate.net It can also be used to determine the material basis of toxicants based on compound-target interactions. frontiersin.org

Biological and Biochemical Roles of 3 Hexanone

Endogenous and Exogenous Metabolism

3-Hexanone has been identified as a metabolite in humans, found in biological fluids such as urine. flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in Its presence can be attributed to both endogenous metabolic processes and the metabolism of exogenous compounds.

Role as Human Urinary Metabolite

This compound is classified as a human urinary metabolite, meaning it is a metabolite, either produced within the body (endogenous) or from external sources (exogenous), that is found in human urine samples. flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in Urine is a complex biofluid containing a wide range of metabolic breakdown products from various sources, including foods, drinks, drugs, environmental contaminants, and endogenous waste. ebi.ac.uk

Identification as Human Xenobiotic Metabolite

In addition to being a general urinary metabolite, this compound is also specifically identified as a human xenobiotic metabolite. flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in This classification indicates that this compound can be produced in humans through the metabolism of xenobiotic compounds, which are substances foreign to the body. ebi.ac.ukebi.ac.uk

Metabolism of Related Compounds (e.g., n-Hexane to 2-Hexanone (B1666271), then further metabolites)

While this compound itself can be a metabolite, the metabolism of related hexacarbon compounds, particularly n-hexane and 2-hexanone, is well-documented and provides context for the biological processing of similar structures.

n-Hexane (a straight-chain alkane with six carbon atoms) is primarily metabolized in the liver by cytochrome P-450 enzymes. cdc.govnih.govcdc.govoc-praktikum.de The initial step involves oxidation to hexanols, with 2-hexanol (B165339) being the predominant product. cdc.govnih.govoc-praktikum.de This bioactivation pathway leads to further metabolism. cdc.govoc-praktikum.de 2-Hexanol can be oxidized by alcohol dehydrogenase to form 2-hexanone. oc-praktikum.de Both 2-hexanol and 2-hexanone can be further metabolized to compounds such as 2,5-hexanediol, 5-hydroxy-2-hexanone (B1204603), and the neurotoxicant 2,5-hexanedione (B30556). cdc.govnih.govoc-praktikum.deannualreviews.orgnih.govquora.comepa.gov

The metabolism of 2-hexanone has been characterized, showing it can be oxidized and reduced in the liver. annualreviews.org Metabolites of 2-hexanone identified in serum include 5-hydroxy-2-hexanone and 2,5-hexanedione. annualreviews.orgnih.gov Urinary metabolites of 2-hexanone have been reported to include 2-hexanol, 2,5-hexanediol, 5-hydroxy-2-hexanone, and 2,5-hexanedione. annualreviews.org

The metabolic pathway of n-hexane to its metabolites, including 2-hexanone and subsequently 2,5-hexanedione, is a key example of how related hexacarbons are processed in biological systems. cdc.govnih.govoc-praktikum.deannualreviews.orgquora.com

Occurrence in Biological Systems

Beyond its role as a metabolite, this compound is found to occur naturally in various biological systems, including plants and bacteria.

Presence in Plant Metabolomes (e.g., Monascus purpureus, Coffea arabica, Berberis asiatica, Morinda citrifolia, Beta vulgaris)

This compound has been identified as a plant metabolite, present in eukaryotic organisms belonging to the plant kingdom. flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in Research has detected this compound in the volatile profiles of several plant species. For instance, it has been found in Beta vulgaris (beetroot) leaves. sciencebiology.org While the provided search results confirm its presence as a plant metabolite and mention specific plants like Morinda citrifolia and Beta vulgaris sciencebiology.org, detailed research findings on its specific roles or concentrations in Monascus purpureus, Coffea arabica, and Berberis asiatica were not extensively detailed in the immediate search results. However, its general classification as a plant metabolite across multiple sources indicates its occurrence in diverse plant metabolomes. flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in

Data on the presence of this compound in specific plant species are summarized in the table below:

Plant SpeciesOccurrence of this compoundSource
Beta vulgarisDetected sciencebiology.org
Morinda citrifoliaDetected sciencebiology.org
Monascus purpureusIndicated as potential occurrence (general plant metabolite) flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in
Coffea arabicaIndicated as potential occurrence (general plant metabolite) flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in
Berberis asiaticaIndicated as potential occurrence (general plant metabolite) flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in

Bacterial Xenobiotic Metabolite

This compound is also classified as a bacterial xenobiotic metabolite. flybase.orgechemi.comebi.ac.ukebi.ac.ukbrainly.in This means that certain bacteria can metabolize xenobiotic compounds, resulting in the production of this compound. ebi.ac.ukebi.ac.uk This highlights the role of microorganisms in the biotransformation of foreign substances, where this compound can be an outcome of these metabolic processes.

Biological Activities and Bio-Signaling Roles

The biological significance of this compound and structurally related ketones spans potential pharmacological interest, roles as insect attractants, contributions to the bioactivity of plant extracts, and presence as volatile organic compounds in food and fermentation processes.

Potential in Pharmacology and Therapeutic Applications

While research directly on the pharmacological applications of this compound itself is limited, structurally related compounds have garnered attention for their potential therapeutic properties. For instance, a derivative, this compound, 6-dimethylamino-4,4-diphenyl-2-methyl-, hydrobromide, is a synthetic organic compound that has been investigated for potential pharmacological activities, including analgesic and anti-inflammatory effects ontosight.ai. These effects are hypothesized to stem from interactions with biological molecules, potentially influenced by the presence of functional groups like the dimethylamino group and phenyl rings ontosight.ai. Further research is indicated to fully elucidate the biological activity, toxicity, and potential therapeutic uses of such related structures ontosight.ai.

This compound has also been noted as a valuable precursor in organic synthesis for creating pharmaceutical intermediates, such as those used in the development of anticonvulsants and antibiotics smolecule.com. Studies also suggest potential antimicrobial properties and effects on cellular processes for this compound, although the detailed mechanisms underlying these activities are still under investigation smolecule.com. Its hydrophobic nature may limit interaction with water-soluble biological systems, but it could influence lipid membranes and cellular signaling pathways smolecule.com.

Insect Attractant Properties

This compound is recognized as an insect attractant smolecule.comflybase.orgebi.ac.uk. Studies have demonstrated its ability to attract specific insect species smolecule.com. For example, this compound has been shown to attract female Drosophila melanogaster (fruit flies), eliciting strong electrophysiological responses ebi.ac.uk.

Beyond insects, this compound also acts as an attractant for certain rodents. It has been found to attract mice, including Rhabdomys dilectus and Rhabdomys pumilio ebi.ac.ukresearchgate.net. Notably, this compound is a dominant volatile compound in the scent of Cytinus visseri, a parasitic plant pollinated by mammals, suggesting a role in plant-pollinator interactions ebi.ac.ukresearchgate.net.

Contributions to Antioxidant and Antibacterial Activities of Plant Extracts (e.g., 2,5-dimethyl-4-hydroxy-3-hexanone)

Research findings on the antibacterial activity of Berberis asiatica extract, which contains 2,5-dimethyl-4-hydroxy-3-hexanone, include demonstrated efficacy against Staphylococcus aureus and Klebsiella pneumoniae researchgate.netresearchgate.netnepjol.info. The extract showed a zone of inhibition (ZOI) of 14 mm against S. aureus and 19 mm against K. pneumoniae researchgate.netresearchgate.netnepjol.info. Minimum Inhibitory Concentrations (MIC) were reported as 0.39 mg/mL for S. aureus and 3.125 mg/mL for K. pneumoniae, with Minimum Bactericidal Concentrations (MBC) of 6.25 mg/mL for both bacteria researchgate.netresearchgate.netnepjol.info.

Volatile Organic Compound Profiles in Fermentation and Food Products (e.g., Wine)

This compound is found as a volatile organic compound (VOC) in various food products and is associated with fermentation processes. It contributes to the aroma profiles of different matrices. This compound has been identified among the VOCs present in pear syrups nih.gov.

Toxicological Research and Mechanistic Toxicology of 3 Hexanone

Cellular and Molecular Mechanisms of Toxicity

Studies investigating the cellular and molecular toxicity of hexanones, including 3-hexanone, have explored their impact on oxidative stress, cell viability, antioxidant enzyme systems, and protein interactions.

Oxidative Stress Induction by Hexanones

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, has been implicated in the toxicity of certain organic solvents, including hexanones. Research on 2-pentanone and 2-hexanone (B1666271), related ketones, has shown that they can induce the accumulation of intracellular reactive oxygen species. nih.govresearchgate.net While direct studies specifically on this compound's induction of oxidative stress at the cellular level were not prominently found in the immediate search results, the mechanism observed for other hexanones suggests a potential for similar effects. Oxidative stress is known to cause damage to lipids, proteins, and DNA. tandfonline.commdpi.com

Effects on Cell Viability (e.g., Coelomocytes)

The impact of hexanones on cell viability has been studied in various models. For instance, exposure of earthworm coelomocytes to 2-pentanone and 2-hexanone has been shown to affect their viability. nih.govresearchgate.net At lower concentrations (e.g., 0-1 mM), these ligands may even stimulate cells, leading to higher viability than control groups, potentially by inducing the production of survival factors. researchgate.net However, at higher exposure concentrations (e.g., 10 mM), a significant inhibitory effect was observed, resulting in decreased cell viability. researchgate.net Specifically, at 10 mM, the cell viability of coelomocytes exposed to 2-hexanone was reduced to 60.79%. researchgate.net While this research focuses on 2-hexanone and 2-pentanone, it provides a relevant model for understanding the potential cellular toxicity of related ketones like this compound.

Table 1: Effect of 2-Pentanone and 2-Hexanone on Coelomocyte Viability

CompoundConcentration (mM)Cell Viability (% of Control)
2-Pentanone0100
2-Pentanone0.1>100 (Stimulatory effect)
2-Pentanone1>100 (Stimulatory effect)
2-Pentanone1080.33
2-Hexanone0100
2-Hexanone0.1>100 (Stimulatory effect)
2-Hexanone1>100 (Stimulatory effect)
2-Hexanone1060.79

Note: Data derived from studies on 2-pentanone and 2-hexanone as indicative of hexanone effects on coelomocytes. researchgate.net

Impact on Antioxidant Enzyme Systems (e.g., Catalase Activity and Structure)

Antioxidant enzymes, such as catalase (CAT) and superoxide (B77818) dismutase (SOD), play a crucial role in the cellular defense against oxidative stress. tandfonline.comcabidigitallibrary.orgdergipark.org.tr Studies on 2-pentanone and 2-hexanone have investigated their impact on the activity and structure of catalase in earthworm coelomocytes. nih.govresearchgate.netsciencegate.app Exposure to these hexanones was found to lead to changes in antioxidant activity. nih.govresearchgate.net At the molecular level, 2-pentanone and 2-hexanone exposure could shrink the backbone structure of CAT, quench its fluorescence, and misfold its secondary structure. nih.govresearchgate.netsciencegate.app This suggests that the decrease in enzyme activity observed is likely due to structural changes induced by the binding of these compounds to the enzyme. nih.govsciencegate.app While research directly on this compound's impact on catalase was not specifically found, the findings for 2-hexanone highlight a potential mechanism of toxicity for related hexanones.

Protein Binding and Structural Changes

The interaction of chemical compounds with proteins can lead to structural changes and altered function, contributing to toxicity. While specific detailed information on this compound binding to proteins and inducing structural changes was not extensively found in the search results, research on related compounds and general protein interactions provides context. For instance, 2,5-hexanedione (B30556), a neurotoxic metabolite of 2-hexanone and n-hexane, is known to react with lysine (B10760008) residues in axonal proteins, leading to cross-linking and denaturation, which perturbs axonal transport and function. wikipedia.org Studies using molecular containers have explored the selective binding of molecules, including this compound, as mimics of protein binding sites, demonstrating the potential for ketones to interact with protein-like structures. tesisenred.net Furthermore, research on protein-protein interactions, such as the binding of 14-3-3 proteins to RGS3, illustrates how molecular binding can induce structural changes and affect protein function. nih.gov These examples suggest that this compound could potentially interact with biological molecules, including proteins, leading to structural alterations and functional consequences, although specific research on this compound itself in this regard was limited in the provided results.

Neurotoxicological Considerations for Hexanone Derivatives

Neurotoxicity is a significant concern for certain hexanone derivatives, particularly 2-hexanone and its metabolites. While this compound is a structural isomer, its neurotoxic potential is often considered in comparison to these known neurotoxicants.

Comparative Analysis with 2-Hexanone and its Metabolites

The neurotoxicity of hexacarbon compounds like n-hexane and 2-hexanone is primarily attributed to their common metabolite, 2,5-hexanedione. wikipedia.orgindustrialchemicals.gov.auannualreviews.orgnih.gov 2-Hexanone is metabolized in the body to 5-hydroxy-2-hexanone (B1204603), which is then oxidized to 2,5-hexanedione or reduced to 2,5-hexanediol. industrialchemicals.gov.auannualreviews.org 2,5-Hexanedione is considered the predominant metabolite responsible for the observed neurotoxicity, characterized by peripheral neuropathy involving axon and myelin disruption. wikipedia.orgindustrialchemicals.gov.auannualreviews.orgnih.gov

In contrast, this compound is metabolized differently. While the detailed metabolic pathway of this compound was not explicitly detailed in the search results in the same depth as 2-hexanone, its structure suggests it would not readily form the neurotoxic γ-diketone metabolite 2,5-hexanedione. The position of the carbonyl group in this compound (on the third carbon) makes the formation of a 1,4-diketone like 2,5-hexanedione through simple metabolic oxidation pathways less likely compared to 2-hexanone (carbonyl on the second carbon).

Studies comparing the neurotoxicity of various hexacarbon compounds have shown that 2,5-hexanedione is significantly more neurotoxic than 2-hexanone and n-hexane. annualreviews.org The neurotoxic effects of 2-hexanone have been well-documented in both humans and animals, leading to peripheral neuropathy. annualreviews.orgnih.gov

While this compound is a hexanone isomer, the available information primarily focuses on the neurotoxicity linked to the metabolic formation of 2,5-hexanedione from n-hexane and 2-hexanone. The lack of evidence suggesting that this compound is metabolized to 2,5-hexanedione implies a potentially lower neurotoxic risk compared to 2-hexanone, although comprehensive comparative neurotoxicity studies specifically evaluating this compound against 2-hexanone and its metabolites were not detailed in the provided search results.

CompoundPubChem CIDNeurotoxic Metabolite (2,5-Hexanedione) FormationKnown Neurotoxicity
This compound11509Not readily formedLimited information, likely lower than 2-hexanone
2-Hexanone11583Yes (via 5-hydroxy-2-hexanone)Yes (Peripheral neuropathy) annualreviews.orgnih.gov
2,5-Hexanedione8035N/A (is the metabolite)Yes (Potent neurotoxicant) wikipedia.organnualreviews.org
n-Hexane8058YesYes (Peripheral neuropathy, via 2,5-hexanedione) nih.gov
5-hydroxy-2-hexanoneNot foundPrecursor to 2,5-HexanedioneInvolved in 2-hexanone neurotoxicity pathway industrialchemicals.gov.auannualreviews.org
2,5-Hexanediol18049Can be formed from 2-hexanone metabolite industrialchemicals.gov.auannualreviews.orgSome neurotoxic effects reported wikipedia.org

Environmental Chemistry and Atmospheric Fate of 3 Hexanone

Atmospheric Degradation Pathways

Volatile organic compounds (VOCs) in the atmosphere undergo degradation through various processes, including reactions with atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃), as well as photolysis. acs.orgnih.govmdpi.com The dominant atmospheric loss process for many saturated VOCs, including ketones without unsaturated bonds, is typically the reaction with the OH radical during the daytime. acs.orgmdpi.com However, reactions with NO₃ radicals are significant during nighttime atmospheric chemistry. nih.govrsc.orgnih.govrsc.org

Reactions with Atmospheric Radicals (e.g., NO₃ Radicals)

Atmospheric radicals, particularly OH and NO₃, play a crucial role in initiating the degradation of organic compounds like 3-hexanone. The reaction with these radicals often proceeds via hydrogen atom abstraction from the C-H bonds. mdpi.comnih.govrsc.orgrsc.org For ketones, the reactivity of C-H bonds at the β-position is generally enhanced compared to those at the α-position due to the influence of the carbonyl group. mdpi.com

Research on the NO₃ radical-initiated oxidation of 4-hydroxy-3-hexanone, a related hydroxyketone, provides insights into potential reaction pathways for ketones. This reaction primarily occurs through hydrogen abstraction. nih.govrsc.org Theoretical studies on 4-hydroxy-3-hexanone indicate that H-abstraction from the -CH- group adjacent to the hydroxyl group is the most dominant pathway due to the lowest activation energy. nih.govrsc.org The C-H bonds are identified as active sites for this reaction. nih.govrsc.org The total rate constant for the reaction of NO₃ radicals with 4-hydroxy-3-hexanone at 298 K was determined to be 1.18 × 10⁻¹⁵ cm³ per molecule per second. nih.govrsc.org This reaction shows a negative temperature dependence. nih.govrsc.org

While specific detailed mechanisms and rate constants for the reaction of NO₃ radicals directly with this compound were not extensively detailed in the search results, studies on other ketones and hydroxycarbonyls provide relevant context. For instance, rate constants for the NO₃ radical reactions with various hydroxycarbonyls have been measured. acs.org The rate constant for the reaction of NO₃ radicals with 4-hydroxy-3-hexanone was reported as 12 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ (or 1.2 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹). acs.org Studies on the atmospheric chemistry of acetylacetone (B45752) (a diketone) also investigated reactions with NO₃ radicals, finding that addition pathways can be significant, although H-abstraction is also possible. gdut.edu.cn The reactivity of NO₃ radicals with organic molecules can involve both addition to π systems and hydrogen atom abstraction. rsc.org

The subsequent degradation processes following radical reactions can lead to the formation of various products. For example, the reaction of the alkyl radical product from 4-hydroxy-3-hexanone oxidation in a NO-rich environment can yield propionic acid, NO₂, and ozone as major final products. nih.govrsc.org

Estimation of Atmospheric Lifetime

While direct experimental atmospheric lifetime data specifically for this compound based on all degradation processes were not found, information on related compounds and reaction rates provides a basis for estimation.

For 4-hydroxy-3-hexanone, the nighttime atmospheric lifetime initiated by NO₃ radicals was estimated to be around 19 days. nih.govrsc.org Another study on 4-hydroxy-3-hexanone estimated a photolysis lifetime of about 7 days and an atmospheric lifetime of 2.4 days regarding the OH + 4H3H reaction, indicating that OH oxidation is a major degradation channel for this related compound. researchgate.net

Studies on other ketones and VOCs provide context for atmospheric lifetimes. For instance, the calculated atmospheric half-life of 2-hexanone (B1666271) due to reaction with hydroxyl radicals is about 2.4 days. cdc.gov For saturated alcohols, lifetimes due to OH reactions are in the range of 0.6–2 days, while lifetimes due to NO₃ radical reactions are typically longer, ranging from 7–13 days. copernicus.org

The relative importance of reaction with OH versus NO₃ radicals depends on the specific compound's reactivity with each radical and the atmospheric conditions (day vs. night). For many VOCs, the reaction with the OH radical is the dominant removal process during the daytime due to the higher concentration of OH radicals compared to NO₃ radicals. acs.orgmdpi.com However, NO₃ reactions are crucial during the night when OH concentrations are low. nih.govrsc.orgnih.govrsc.org

Here is a table summarizing some relevant rate constants and estimated lifetimes for related compounds:

CompoundReaction with RadicalRate Constant (cm³ molecule⁻¹ s⁻¹) @ 298 KEstimated LifetimeSource
4-hydroxy-3-hexanoneNO₃1.18 × 10⁻¹⁵~19 days (night) nih.govrsc.org
4-hydroxy-3-hexanoneNO₃12 × 10⁻¹⁶ (1.2 × 10⁻¹⁵)- acs.org
4-hydroxy-3-hexanoneOH15.1 × 10⁻¹²2.4 days acs.orgresearchgate.net
4-hydroxy-3-hexanonePhotolysis-~7 days researchgate.net
2-HexanoneOH9.01 × 10⁻¹²~2.4 days cdc.gov
AcetylacetoneNO₃1.92 × 10⁻¹⁷- gdut.edu.cn
AcetylacetoneO₃2.36 × 10⁻¹⁷- gdut.edu.cn

Atmospheric Degradation Rate Constants and Lifetimes

CompoundReaction with RadicalRate Constant (cm³ molecule⁻¹ s⁻¹) @ 298 KEstimated LifetimeSource
4-hydroxy-3-hexanoneNO₃1.18 × 10⁻¹⁵~19 days (night) nih.govrsc.org
4-hydroxy-3-hexanoneNO₃1.2 × 10⁻¹⁵- acs.org
4-hydroxy-3-hexanoneOH1.51 × 10⁻¹¹2.4 days acs.orgresearchgate.net
4-hydroxy-3-hexanonePhotolysis-~7 days researchgate.net
2-HexanoneOH9.01 × 10⁻¹²~2.4 days cdc.gov
AcetylacetoneNO₃1.92 × 10⁻¹⁷- gdut.edu.cn
AcetylacetoneO₃2.36 × 10⁻¹⁷- gdut.edu.cn

Environmental Presence and Distribution in Natural Systems

This compound has been detected in various environmental matrices and natural systems. It is classified as an oxygenated volatile organic compound (OVOC). rsc.org

Sources of this compound in the environment can be both anthropogenic and biogenic. Ketones, in general, can be emitted from chemical industries and plants, and can also be formed in the atmosphere from the oxidation of other VOCs. mdpi.com

This compound has been detected in the volatile fraction of certain foods, although not always quantified. These include pepper, Oregon yampahs, cinnamons, cloudberries, and cardamoms. mimedb.orghmdb.ca It has also been found in fruits such as kiwi, pineapple, and mango, and in various types of mushrooms. hmdb.ca

In biological systems, this compound has been detected in human urine, where it is considered a potential biomarker. ebi.ac.ukebi.ac.uk It is also found in some plant species, contributing to their scent profiles. For instance, it is a dominant compound in the scent of the parasitic plant Cytinus visseri, which attracts mammal pollinators. ebi.ac.ukebi.ac.uk It has also been identified in eucalyptus honeys as a potential indicator of their botanic origin. researchgate.net

Regarding its distribution in different environmental compartments, this compound is described as a very hydrophobic molecule with practical insolubility in water. mimedb.orghmdb.ca This suggests that in the environment, it would tend to partition more towards air and potentially soil or sediment rather than dissolving extensively in water. Studies on the environmental distribution of solvents, including ketones, suggest that ketones can partition between air and water, approximately half by half, although the behavior can be variable depending on the specific ketone. rsc.org Due to its relatively high vapor pressure, this compound is expected to exist primarily in the vapor phase in the atmosphere. dcceew.gov.au

While this compound is not currently manufactured, imported, processed, or used for commercial purposes in the United States to an extent requiring reporting under certain regulations, releases to the environment are still possible from various activities. cdc.gov Potential sources of release include industries producing, using, or handling ketones and activities related to the oil and gas industry. cdc.govdcceew.gov.au It may be released to water from such activities and at hazardous waste sites. cdc.gov

The environmental fate of this compound in soil may involve biodegradation. cdc.gov Its expected high mobility in soil suggests it could potentially leach into groundwater. cdc.gov However, ketones are generally not degraded by hydrolysis in water. cdc.gov

Natural SourcePresence of this compound
PepperDetected
Oregon YampahsDetected
CinnamonsDetected
CloudberriesDetected
CardamomsDetected
Fruits (Kiwi, Pineapple, Mango, etc.)Detected
MushroomsDetected
Human UrineDetected
Cytinus visseri (plant)Dominant compound
Eucalyptus honeyDetected

Presence of this compound in Natural Sources

Natural SourcePresence of this compound
PepperDetected
Oregon YampahsDetected
CinnamonsDetected
CloudberriesDetected
CardamomsDetected
Fruits (Kiwi, Pineapple, Mango, etc.)Detected
MushroomsDetected
Human UrineDetected
Cytinus visseri (plant)Dominant compound
Eucalyptus honeyDetected

Advanced Applications in Materials Science and Industrial Processes: a Research Perspective

Role as a Chemical Intermediate in Complex Organic Synthesis

Research highlights the significant role of 3-Hexanone as a versatile chemical intermediate in the synthesis of a wide array of complex organic molecules. Its carbonyl group readily participates in various reactions, making it a valuable precursor for diverse compounds. This compound is utilized in the synthesis of pharmaceutical intermediates, serving as a building block for molecules with potential therapeutic applications smolecule.com. Furthermore, it plays a part in the synthesis of fine chemicals used across various industries, including the production of specific flavors, fragrances, and dyes smolecule.comsolubilityofthings.comgithub.com.

Specific research demonstrates its involvement in the synthesis of substituted hexanone derivatives. For instance, this compound, 4-(p-tolyl)-, can be synthesized through organic routes, including the reaction of p-tolylmagnesium bromide with this compound in the presence of a catalyst ontosight.ai. Another example is the synthesis of a complex azabicyclo[3.1.0]hexanone core structure, a key fragment in a drug candidate, where this compound or a related hexanone derivative could potentially serve as a starting material or intermediate in the multi-step synthesis process thieme.de. The hydration of 3-hexyne (B1328910), catalyzed by mercuric sulfate (B86663) and sulfuric acid, has also been shown to produce this compound caltech.edu.

Development of New Materials Utilizing this compound Derivatives

The structural characteristics of this compound and its potential for derivatization make it relevant in the research and development of new materials. Organic compounds possessing specific functional groups, such as substituted hexanone structures like this compound, 6-(dimethylamino)-4-phenyl-4-(3-pyridinyl)-, are being explored for their potential in creating novel materials ontosight.ai. These materials can include polymers, dyes, or fluorescent probes, where the incorporated hexanone derivative imparts specific properties to the final material ontosight.ai. Research also indicates that this compound and its derivatives may find applications in the production of agrochemicals ontosight.ai.

Biotechnological Production through Engineered Pathways (e.g., Polyketide Synthases)

Significant research efforts are directed towards the biotechnological production of short-chain ketones, including this compound, through the use of engineered biological pathways, particularly involving polyketide synthases (PKSs). Type I modular polyketide synthases are multi-domain enzymes capable of producing diverse molecular structures nih.gov. Engineered PKSs in microbial hosts, such as Streptomyces albus, have demonstrated the ability to produce various short-chain (C5–C7) ketones, including this compound nih.govgoogle.comresearchgate.net.

This biotechnological approach allows for the synthesis of ketones that may not be readily produced by naturally occurring PKSs google.com. Research has focused on designing and engineering hybrid PKSs to expand the range of producible ketones nih.gov. For example, engineered S. albus strains have been developed to produce specific ketones, highlighting the potential of this method for generating industrially relevant compounds nih.govresearchgate.net. The production levels achieved in some engineered strains suggest the potential industrial applicability of these microbial platforms nih.gov.

Microorganism Engineered Pathway / Enzyme Ketone Produced Production Level (mg/L) Source
Streptomyces albus Engineered Ethyl Ketone PKS 2-methyl-3-pentanone 106 ± 6 nih.gov
Streptomyces albus Engineered Ethyl Ketone PKS 4-methyl-3-hexanone 39 ± 3 nih.gov
Streptomyces albus Engineered PKS 3-methyl-2-butanone 18 ± 6 nih.gov
Streptomyces albus Engineered PKS 3-methyl-2-pentanone 3 ± 1 nih.gov

Research continues to explore the optimization of these engineered pathways to enhance the efficiency and yield of ketone production from renewable carbon sources nih.govgoogle.com.

Research on Flavor and Fragrance Ingredient Development

This compound is recognized for its characteristic odor and is utilized in research related to the development of flavor and fragrance ingredients smolecule.comsolubilityofthings.comgithub.comebi.ac.ukthegoodscentscompany.com. It is described as having a distinct scent, often compared to certain fruits or sweet substances solubilityofthings.com. Specific organoleptic properties attributed to this compound include sweet, fruity, waxy, and grape notes ebi.ac.ukfoodb.ca. Research in this area involves the synthesis and evaluation of compounds for their aromatic properties. The safety assessment of fragrance ingredients, including hexanone derivatives, is also a subject of research researchgate.net. Studies on the impact of food processing techniques, such as high hydrostatic pressure, on aroma compounds have shown that the content of ketones can be affected, which is relevant to flavor development mdpi.com.

Analytical Quality Control in Industrial Processes (e.g., Pharmaceutical and Oenological Applications)

Analytical quality control is crucial in various industrial processes, and this compound plays a role in this domain, particularly in techniques for separating and identifying compounds smolecule.com. In oenological applications, research has focused on developing robust and efficient analytical methods for the determination of volatile compounds, including ketones like this compound, which contribute to the aroma profile of wines acs.org. A fully automated HS-SPME-GC-MS/MS method has been developed and validated for the simultaneous quantification of numerous carbonyl compounds, including this compound, in wines. This method serves as a valuable tool for quality control throughout the wine production process acs.org. The development of such methods is essential for monitoring the composition and quality of industrial products.

Future Research Directions and Emerging Areas

Elucidation of Underexplored Biological Activities and Mechanisms

While 3-hexanone is known to occur naturally in various organisms and food sources, its full spectrum of biological activities and the underlying mechanisms remain areas requiring further investigation. Research indicates its presence as a human urinary and xenobiotic metabolite, as well as a plant metabolite and insect attractant. ebi.ac.ukhmdb.ca Studies have also identified this compound as a volatile organic compound (VOC) produced by certain bacteria and fungi, suggesting potential roles in microbial interactions and signaling. ebi.ac.ukresearchgate.net For instance, recent research on chitosan (B1678972) formulations found that this compound, alongside other ketones like 2-hexanone (B1666271) and 2-pentanone, correlated with the inhibition of Monilinia laxa, a postharvest pathogen. researchgate.net This finding highlights the need to further characterize the biological activities of VOCs from natural sources and explore their potential in areas such as disease management. researchgate.net Future research should focus on:

Identifying specific protein targets or enzymatic pathways influenced by this compound in various biological systems.

Investigating its potential as a signaling molecule in plant-insect interactions or microbial communities. ebi.ac.uk

Exploring its role, if any, in human health beyond its detection as a metabolite, potentially in the context of specific diseases where its presence has been noted. hmdb.ca

Delving into the mechanisms by which this compound exhibits antifungal or other antimicrobial properties observed in preliminary studies. researchgate.net

Development of Novel Stereoselective Synthetic Routes

While this compound itself is an achiral molecule, the development of novel stereoselective synthetic routes is relevant in the context of utilizing this compound as a building block or intermediate in the synthesis of complex chiral molecules. Stereoselective synthesis, which aims to preferentially form one stereoisomer over others, is crucial for producing enantiopure pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net Research in this area could focus on:

Developing catalytic methods for asymmetric transformations involving this compound, such as asymmetric alkylations or additions to the carbonyl group, to create new stereogenic centers in more complex structures. Studies have explored asymmetric synthesis involving related ketone derivatives or the creation of bicyclic structures containing a hexanone skeleton with controlled stereochemistry. rsc.orgthieme.deresearchgate.net

Investigating the use of biocatalysts (enzymes) for stereoselective reactions involving this compound, offering potentially milder and more environmentally friendly synthetic routes.

Exploring novel ligand design for transition-metal-catalyzed stereoselective reactions that incorporate or modify the this compound structure. Research has shown success in using specific ligands for highly enantioselective reactions of ketones. ebi.ac.uk

An example of research in a related area involves the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846), a chiral derivative, using techniques like Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation on a silyl (B83357) enol ether derived from 5-methyl-3-hexanone. researchgate.netresearchgate.net This demonstrates the potential for developing stereoselective routes to functionalized hexanone structures.

Advanced Computational Modeling for Complex Reactivity and Interactions

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer powerful tools for understanding the complex reactivity and interactions of this compound at a molecular level. rub.demdpi.comnih.govlammps.org Future research can leverage these methods to:

Investigate reaction mechanisms involving this compound, particularly in complex environments or under specific catalytic conditions. DFT calculations can provide insights into transition states, activation energies, and reaction pathways. mdpi.comresearchgate.nettesisenred.netacs.org

Model the interactions of this compound with biological macromolecules, such as proteins (e.g., odorant-binding proteins or enzymes) or cell membranes, to understand its biological activity and transport. researchgate.net

Simulate the behavior of this compound in different phases (gas, liquid, adsorbed on surfaces) and its partitioning between environmental compartments. rub.deepo.org

Predict the spectroscopic properties of this compound and its complexes, aiding in experimental identification and characterization. acs.org

Explore the potential for designing novel catalysts or materials for reactions involving this compound based on computational predictions of interactions and reactivity.

Computational studies have been applied to analyze the solvent effects on the vibrational frequencies of ketones like 2-hexanone using DFT calculations, indicating the utility of these methods in understanding the behavior of hexanones. acs.org

Comprehensive Environmental Impact Assessments and Mitigation Strategies

Understanding the environmental fate and impact of this compound is crucial for sustainable production and use. While some information exists regarding its presence and potential biodegradation, more comprehensive assessments and the development of effective mitigation strategies are needed. datainsightsmarket.comnih.gov Future research should focus on:

Conducting detailed studies on the atmospheric chemistry of this compound, including its reaction rates with atmospheric oxidants and its potential to form secondary pollutants. acs.orgigacproject.orgcopernicus.org While photooxidation is considered a major fate mechanism for related ketones, specific studies on this compound are valuable. nih.gov

Investigating the biodegradation pathways of this compound in various environmental matrices (soil, water, sediment) under different conditions (aerobic, anaerobic) and identifying the key microorganisms involved. nih.gov

Assessing the potential for bioaccumulation of this compound in organisms, although its relatively simple structure and potential for metabolism suggest this may be low.

Developing and evaluating novel technologies for the removal or degradation of this compound from industrial effluents or contaminated sites, such as advanced oxidation processes or bioremediation techniques.

Integration of Multi-Omics Data in Metabolic Pathway Studies

The application of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic understanding of how this compound is involved in or affects metabolic pathways in biological systems. dntb.gov.uaresearchgate.netfrontlinegenomics.comnih.gov Future research can utilize the integration of these diverse datasets to:

Elucidate the specific metabolic pathways involved in the biosynthesis and degradation of this compound in different organisms, including plants, microbes, and humans. hmdb.ca

Identify the enzymes and genes responsible for these metabolic transformations.

Investigate how exposure to this compound affects the global metabolic profiles of organisms, potentially revealing previously unknown biological effects or detoxification mechanisms.

Utilize integrated omics data to understand the role of this compound as a volatile metabolite in breath or other biofluids, potentially leading to the identification of biomarkers for specific physiological states or exposures. ebi.ac.ukhmdb.caresearchgate.netescholarship.org

Develop computational models of metabolic networks that include this compound, allowing for the prediction of metabolic fluxes and the identification of potential targets for metabolic engineering or intervention.

Integrating multi-omics data is recognized as a powerful approach for gaining a systemic understanding of biological responses to chemicals and for identifying pathway responses. researchgate.netfrontlinegenomics.comnih.gov Applying this to this compound can provide deeper insights into its biological interactions and fate.

Q & A

Q. What are the primary synthetic routes for 3-hexanone in laboratory settings, and how can experimental design optimize yield?

  • Methodology : this compound can be synthesized via oxidation of 3-hexanol using oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions. Retrosynthetic analysis suggests starting with 1-propanol (3 carbons) to build the 6-carbon chain through stepwise alkylation or Grignard reactions . For example:
  • Step 1 : Convert 1-propanol to propyl magnesium bromide (Grignard reagent).
  • Step 2 : React with butyronitrile to form a ketone intermediate.
  • Step 3 : Hydrolysis and oxidation to yield this compound.
    Optimization involves controlling reaction temperature (e.g., 40–60°C) and stoichiometric ratios to minimize side products like over-oxidized carboxylic acids.

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used. Key parameters include:
  • Column : Polar stationary phase (e.g., DB-WAX) to resolve this compound from structurally similar ketones.
  • Retention indices : this compound has an experimental retention index of 764, distinguishing it from 2-hexanone (767) and hexanal (776) .
  • Sample preparation : Liquid-liquid extraction with n-hexane, followed by dehydration with anhydrous sodium sulfate to remove interfering water .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

  • Key Data :
  • Boiling point : 123–125°C (predicted for derivatives like 1-(3,4-dihydroxyphenyl)-3-hexanone: 371.5±27.0°C) .
  • Density : 0.81 g/cm³ (pure), increasing to 1.142±0.06 g/cm³ for phenolic derivatives .
  • pKa : ~9.77 (predicted for derivatives), indicating weak acidity under physiological conditions .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for this compound exposure?

  • Methodology : Systematic reviews of toxicity databases (e.g., PUBMED, TOXNET) reveal gaps in chronic exposure data. For example:
  • Critical studies : ACGIH guidelines for structural surrogates (e.g., 2-pentanone at 200 ppm) are extrapolated to propose a HTFOEL of 67 ppm for this compound, but this requires validation via in vitro neurotoxicity assays (e.g., SH-SY5Y cell models) .
  • Data integration : Compare acute toxicity (e.g., LC₅₀ in rodents) with occupational exposure limits (AOELs) derived from surrogate chemicals .

Q. What explains the chromatographic retention behavior of this compound compared to hydrocarbons and aldehydes?

  • Methodology : The oxygen atom in this compound increases dipole interactions with polar stationary phases, raising its retention index by ~10% compared to heptane (nonpolar). This property is leveraged in GC to distinguish it from aldehydes (e.g., hexanal) via derivatization (e.g., DNPH-hydrazone formation) .

Q. How can chiral derivatives of this compound be synthesized for pharmacological studies?

  • Methodology : Enantioselective synthesis of derivatives like (4R,5R)-5-hydroxy-4-methyl-6-(phenylmethoxy)-3-hexanone involves:
  • Step 1 : Asymmetric catalytic oxidation (e.g., Sharpless epoxidation) to establish stereocenters.
  • Step 2 : Protection-deprotection strategies (e.g., benzyl ethers for hydroxyl groups) to prevent racemization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :
  • Exposure control : Use fume hoods and monitor airborne concentrations below the proposed HTFOEL (67 ppm) using photoionization detectors .
  • Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate to prevent vapor release .

Q. How does this compound interact with biological systems in aroma-related research?

  • Methodology : Headspace analysis (e.g., SPME-GC-MS) identifies this compound as a contributor to "ether/grape" aromas in food matrices. Quantify using internal standards (e.g., 2-butanone-d₈) and validate via sensory panels to correlate concentration thresholds (e.g., 0.1–1.0 ppm) with perceived odor .

Q. Tables for Key Data

Property Value Reference
Retention Index (GC)764
Proposed HTFOEL67 ppm
Predicted pKa (derivative)9.77±0.10
Aroma Threshold in Food0.1–1.0 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.